(S)-tert-Butyl (1-(6-(trifluoromethyl)pyrimidin-4-yl)pyrrolidin-3-yl)carbamate
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Overview
Description
(S)-tert-Butyl (1-(6-(trifluoromethyl)pyrimidin-4-yl)pyrrolidin-3-yl)carbamate is a complex organic compound that features a pyrrolidine ring substituted with a trifluoromethyl pyrimidine moiety and a tert-butyl carbamate group
Mechanism of Action
Target of Action
The primary target of this compound is the G-protein coupled receptor (GPCR) Takeda G-protein receptor 5 (TGR5) , also known as G-protein bile acid receptor 1 (GPBAR1) . This receptor plays a key role in pathways associated with diabetes, metabolic syndrome, and autoimmune disease .
Mode of Action
The compound acts as an agonist to the TGR5 receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound binds to the TGR5 receptor and activates it, which leads to a series of biochemical reactions inside the cell .
Biochemical Pathways
The activation of the TGR5 receptor by the compound triggers a cascade of biochemical reactions. These reactions are part of the pathways associated with diabetes, metabolic syndrome, and autoimmune disease . The exact downstream effects of these pathways are complex and depend on a variety of factors, including the specific cell type and the presence of other signaling molecules .
Pharmacokinetics
The compound has been described as potent, selective, and orally bioavailable . This means that it can be effectively absorbed from the gastrointestinal tract and distributed throughout the body to reach its target sites.
Result of Action
The activation of the TGR5 receptor by the compound has been shown to be effective in reducing peak glucose levels in an acute oral glucose tolerance test (OGTT) in genetically obese mice . This effect was lost upon chronic dosing .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. These can include factors like pH, temperature, and the presence of other substances that can interact with the compound or its target.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl (1-(6-(trifluoromethyl)pyrimidin-4-yl)pyrrolidin-3-yl)carbamate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Trifluoromethyl Pyrimidine Moiety: This step involves the reaction of the pyrrolidine derivative with a trifluoromethyl pyrimidine compound under suitable conditions.
Attachment of the Tert-Butyl Carbamate Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl (1-(6-(trifluoromethyl)pyrimidin-4-yl)pyrrolidin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the pyrimidine ring, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used in substitution reactions, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
(S)-tert-Butyl (1-(6-(trifluoromethyl)pyrimidin-4-yl)pyrrolidin-3-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
Similar Compounds
- (S)-tert-Butyl (1-(4-(trifluoromethyl)pyrimidin-2-yl)pyrrolidin-3-yl)carbamate
- (S)-tert-Butyl (1-(6-(difluoromethyl)pyrimidin-4-yl)pyrrolidin-3-yl)carbamate
Uniqueness
(S)-tert-Butyl (1-(6-(trifluoromethyl)pyrimidin-4-yl)pyrrolidin-3-yl)carbamate is unique due to the presence of the trifluoromethyl group at the 6-position of the pyrimidine ring, which can significantly influence its biological activity and chemical properties. This structural feature distinguishes it from other similar compounds and contributes to its potential as a lead compound in drug discovery.
Properties
IUPAC Name |
tert-butyl N-[(3S)-1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F3N4O2/c1-13(2,3)23-12(22)20-9-4-5-21(7-9)11-6-10(14(15,16)17)18-8-19-11/h6,8-9H,4-5,7H2,1-3H3,(H,20,22)/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZIBDILKNONISF-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C2=NC=NC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCN(C1)C2=NC=NC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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